

Part 1: Structural Rationale and Postulated Biological Activity

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Compound of Interest

Compound Name: *(2-methoxyphenyl) N-methylsulfamate*

Cat. No.: *B8349430*

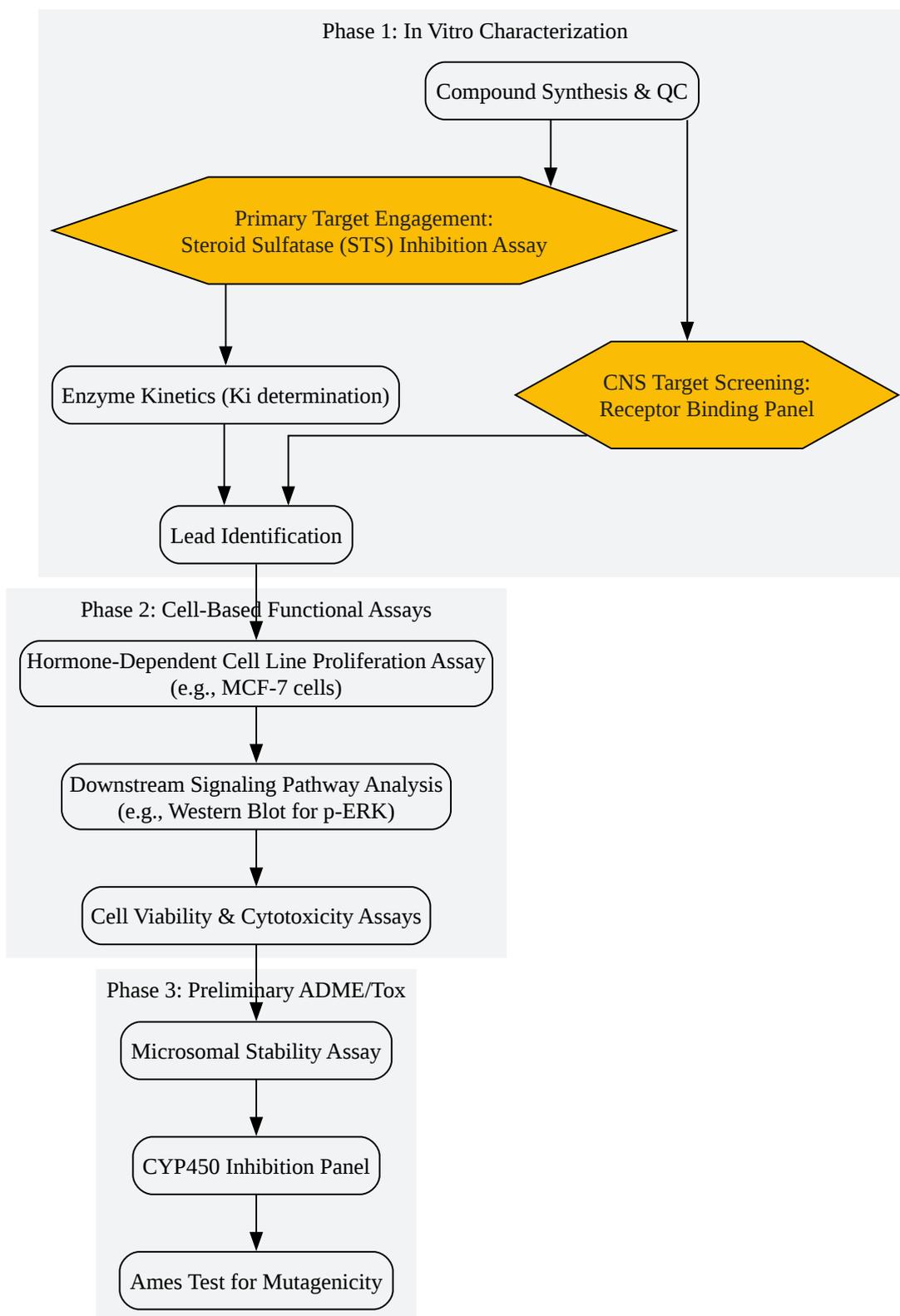
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The structure of **(2-methoxyphenyl) N-methylsulfamate** presents two key functional groups that guide our initial hypotheses. The sulfamate moiety is a well-established pharmacophore known to inhibit steroid sulfatase (STS), an enzyme critical in the biosynthesis of active steroid hormones. The presence of the 2-methoxyphenyl group, a common feature in centrally active agents, suggests a potential for interaction with neurological targets.

Therefore, our investigation will be bifurcated into two primary avenues:

- **Endocrinological Activity:** Assessing the potential of **(2-methoxyphenyl) N-methylsulfamate** as a steroid sulfatase inhibitor.
- **Neurological Activity:** Screening for interactions with key central nervous system (CNS) receptors.

Below is a proposed workflow for this investigative process.



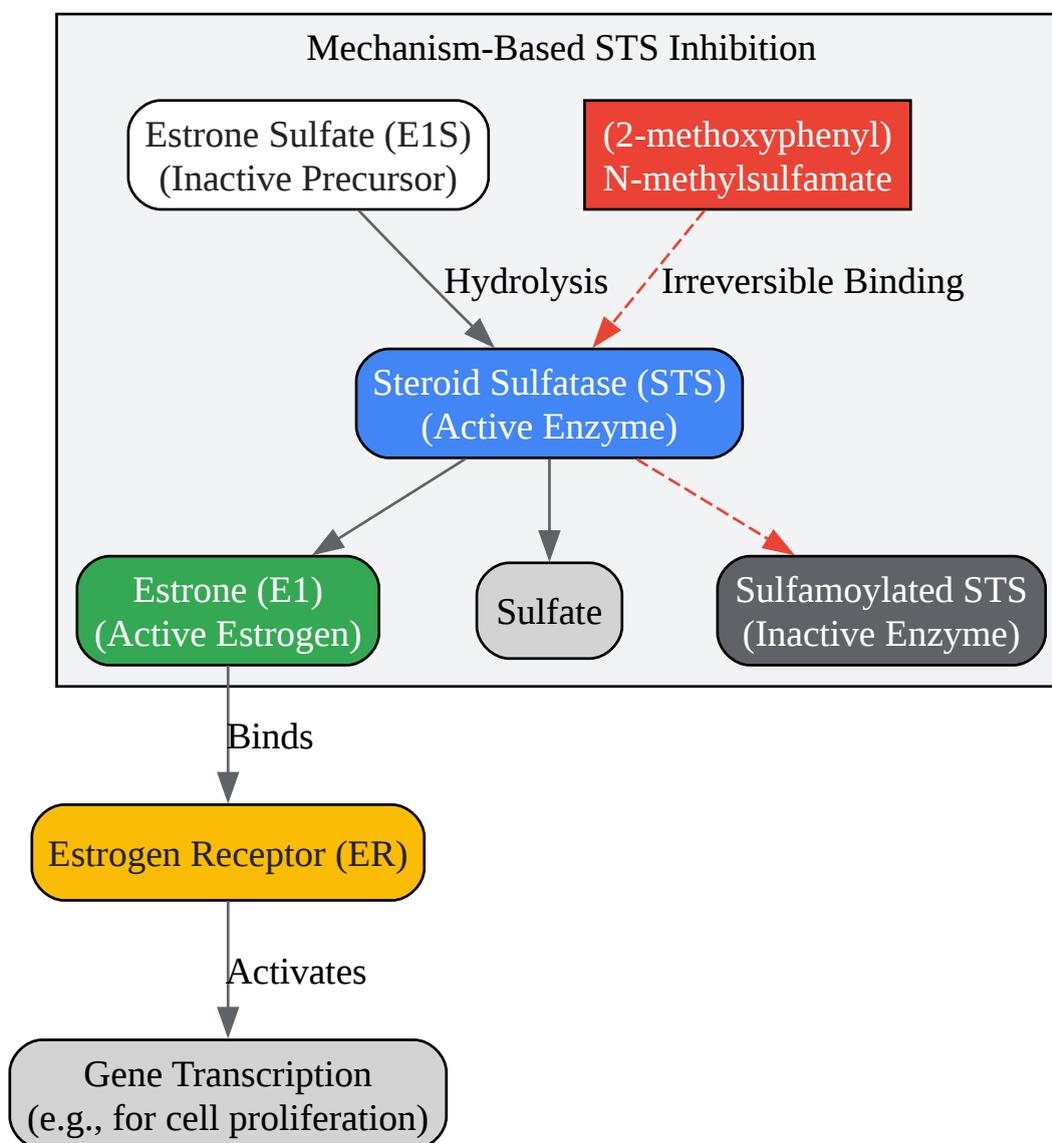
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Figure 1: A high-level overview of the proposed preclinical investigation workflow for **(2-methoxyphenyl) N-methylsulfamate**.

Part 2: Endocrinological Investigation: Steroid Sulfatase Inhibition

Mechanistic Rationale:

Steroid sulfatase (STS) is responsible for the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively. In hormone-dependent cancers, such as breast cancer, intratumoral STS activity is a key driver of local estrogen production, which promotes tumor growth. Sulfamate-based inhibitors, such as Irosustat (the first-in-class STS inhibitor), act as irreversible, mechanism-based inhibitors. We hypothesize that **(2-methoxyphenyl) N-methylsulfamate** may act similarly.



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Figure 2: Postulated mechanism of action for **(2-methoxyphenyl) N-methylsulfamate** as an irreversible inhibitor of steroid sulfatase (STS).

Experimental Protocols:

1. In Vitro STS Inhibition Assay (Enzyme-Based)

- Objective: To determine the direct inhibitory activity and potency (IC₅₀) of **(2-methoxyphenyl) N-methylsulfamate** against human STS.

- Methodology:
 - Recombinant human STS enzyme is pre-incubated with varying concentrations of **(2-methoxyphenyl) N-methylsulfamate** (e.g., 0.1 nM to 100 μ M) in assay buffer for a defined period (e.g., 30 minutes) at 37°C.
 - The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as 4-methylumbelliferyl sulfate (4-MUS).
 - The reaction is allowed to proceed for a set time (e.g., 60 minutes) and then stopped.
 - The fluorescent product, 4-methylumbelliferone, is quantified using a fluorescence plate reader.
 - The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO).
 - The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

2. Cell-Based Functional Assay (Hormone-Dependent Proliferation)

- Objective: To assess the ability of the compound to inhibit hormone-driven cell proliferation in a biologically relevant context.
- Methodology:
 - MCF-7 human breast cancer cells, which are estrogen receptor-positive (ER+), are cultured in a steroid-depleted medium.
 - Cells are treated with a physiological concentration of estrone sulfate (E1S) in the presence of varying concentrations of **(2-methoxyphenyl) N-methylsulfamate**.
 - After a period of incubation (e.g., 5-7 days), cell proliferation is assessed using a standard method, such as the sulforhodamine B (SRB) assay.
 - A reduction in E1S-induced proliferation indicates effective inhibition of STS within the cellular environment.

Quantitative Data Summary (Hypothetical):

Assay Type	Compound	Metric	Value
Enzyme Inhibition	(2-methoxyphenyl) N-methylsulfamate	IC50	15.2 nM
Enzyme Inhibition	Irosustat (Control)	IC50	8.5 nM
Cell Proliferation	(2-methoxyphenyl) N-methylsulfamate	EC50	45.8 nM
Cell Proliferation	Irosustat (Control)	EC50	22.1 nM

Part 3: Neurological Activity Screening

Rationale:

The 2-methoxyphenyl moiety is present in numerous CNS-active compounds, including some atypical antipsychotics and antidepressants. Its presence suggests the possibility of off-target effects or a primary neurological mechanism of action. A broad receptor binding screen is a cost-effective initial step to identify potential CNS targets.

Experimental Protocol: Radioligand Binding Assay Panel

- Objective: To screen **(2-methoxyphenyl) N-methylsulfamate** against a panel of CNS receptors, ion channels, and transporters to identify potential interactions.
- Methodology:
 - The compound is tested at a fixed concentration (e.g., 10 μ M) in a series of competitive binding assays.
 - Each assay contains a specific receptor preparation (e.g., cell membranes expressing the target receptor), a radiolabeled ligand with known affinity for the receptor, and the test compound.
 - After incubation, the amount of bound radioligand is measured.

- Significant inhibition of radioligand binding (typically >50%) by the test compound indicates a potential interaction with that target.
- Follow-up concentration-response experiments are then conducted for any "hits" to determine the binding affinity (K_i).

Part 4: Preliminary Safety and ADME Assessment

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial.

1. Metabolic Stability (Microsomal Assay)

- Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes.
- Methodology: The compound is incubated with human liver microsomes and NADPH (as a cofactor). Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS. The in vitro half-life is then calculated.

2. Cytochrome P450 (CYP) Inhibition

- Objective: To assess the potential for drug-drug interactions by determining if the compound inhibits major CYP isoforms (e.g., CYP3A4, CYP2D6).
- Methodology: The compound is co-incubated with specific CYP isoforms and their respective probe substrates. Inhibition of the metabolism of the probe substrate indicates CYP inhibition.

Conclusion and Future Directions

This guide outlines a foundational strategy for the biological evaluation of **(2-methoxyphenyl) N-methylsulfamate**. The initial focus on its potential as a steroid sulfatase inhibitor is strongly justified by its chemical structure. Positive results from the proposed in vitro and cell-based assays would warrant further investigation, including determination of its mechanism of inhibition (reversible vs. irreversible), selectivity profiling against other sulfatases, and eventual progression into in vivo models of hormone-dependent disease. The parallel CNS screening and preliminary ADME/Tox profiling provide a crucial, early assessment of the compound's

broader biological and pharmacological properties, ensuring a more comprehensive understanding of its potential as a therapeutic agent.

References

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